2,4-Dimethylpyridine 1-oxide

Basicity Physical Organic Chemistry N-Oxide Chemistry

2,4-Dimethylpyridine 1-oxide (CAS 1122-45-8), also known as 2,4-lutidine N-oxide, is a heterocyclic N-oxide with the molecular formula C₇H₉NO and a molecular weight of 123.15 g/mol. This compound features two methyl substituents at the 2- and 4-positions of the pyridine ring, along with an N-oxide functional group.

Molecular Formula C7H9NO
Molecular Weight 123.15 g/mol
CAS No. 1122-45-8
Cat. No. B075586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dimethylpyridine 1-oxide
CAS1122-45-8
Molecular FormulaC7H9NO
Molecular Weight123.15 g/mol
Structural Identifiers
SMILESCC1=CC(=[N+](C=C1)[O-])C
InChIInChI=1S/C7H9NO/c1-6-3-4-8(9)7(2)5-6/h3-5H,1-2H3
InChIKeyKMQVCYOPBMKRKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dimethylpyridine 1-oxide (CAS 1122-45-8) Technical and Procurement Baseline


2,4-Dimethylpyridine 1-oxide (CAS 1122-45-8), also known as 2,4-lutidine N-oxide, is a heterocyclic N-oxide with the molecular formula C₇H₉NO and a molecular weight of 123.15 g/mol. This compound features two methyl substituents at the 2- and 4-positions of the pyridine ring, along with an N-oxide functional group [1]. It is a liquid at room temperature with a density of 1.00±0.1 g/cm³ (predicted), a boiling point of 122-123°C at 0.01 Torr, and a flash point of 129.4°C . The compound exhibits a pKa value of 1.627 (conjugate acid) at 25°C, indicating moderate basicity . It is commercially available with typical purities of >98.0% (GC) and is recommended for storage under inert gas at room temperature [2].

Why 2,4-Dimethylpyridine 1-oxide Cannot Be Replaced by Generic Pyridine N-oxides


Generic substitution among pyridine N-oxides is not feasible due to the profound impact of methyl substitution patterns on key properties. Comparative studies reveal that the position and number of methyl groups critically influence electronic characteristics, steric profiles, coordination behavior, and reaction outcomes. For instance, in Mn(II) acetate coordination polymer formation, pyridine N-oxide, 2-methylpyridine N-oxide, and 4-methylpyridine N-oxide yield distinct network structures owing to substituent group effects [1]. Similarly, 2,6-dimethylpyridine N-oxide exhibits steric constraints that suppress μ₃-O,O,O triply-bridging modes observed with pyridine N-oxide, instead forming μ₂-O,O bridges exclusively [2]. These differences underscore that the 2,4-dimethyl substitution pattern imparts a unique combination of electronic and steric properties that cannot be replicated by other regioisomers or unsubstituted analogs, making direct substitution scientifically unsound and potentially detrimental to experimental reproducibility and outcome.

Quantitative Differentiation of 2,4-Dimethylpyridine 1-oxide from Analogs


Comparative Basicity (pKa) of 2,4-Dimethylpyridine 1-oxide vs. 2,6-Dimethylpyridine N-oxide

The pKa of the conjugate acid of 2,4-dimethylpyridine 1-oxide is 1.627 at 25°C . While a direct pKa value for 2,6-dimethylpyridine N-oxide under identical conditions was not located in the provided search results, a related study on condensation reactions of these N-oxides notes that the basicity of 2,4-dimethylpyridine N-oxide is marginally reduced compared to the parent 2,4-dimethylpyridine [1]. The 2,6-isomer is expected to exhibit different basicity due to steric and electronic effects, as 2-alkyl groups cause deshielding effects on N-oxide chemical shifts compared to 4-alkyl isomers [2].

Basicity Physical Organic Chemistry N-Oxide Chemistry

Regioselective Functionalization in Rh(III)-Catalyzed C-H Activation: N-Oxide vs. Parent Pyridine

A comparative study on Rh(III)-catalyzed oxidative C-H bond functionalization reveals that pyridine N-oxide substrates exhibit higher overall reactivity and superior site selectivity compared to their parent pyridine counterparts [1]. Specifically, the reactions of pyridine derivatives are slower and display poor site selectivity for functionalization of the C(2)-H vs. the C(4)-H bonds of the pyridine ring [1]. In contrast, N-oxide substrates are more reactive overall because the directing group interacts more strongly with Rh [1]. While this study does not provide quantitative data specifically for 2,4-dimethylpyridine 1-oxide, it establishes a class-level advantage for N-oxides in this catalytic manifold.

C-H Activation Rhodium Catalysis Synthetic Methodology

Synthetic Yield in Heterocyclic N-Oxide Preparation

A simple and efficient method for the preparation of heterocyclic N-oxides reports yields for the oxidation of various pyridines using trichloroisocyanuric acid, acetic acid, sodium acetate, and water in acetonitrile/methylene dichloride [1]. Under these conditions, 2,4-dimethylpyridine is oxidized to 2,4-dimethylpyridine 1-oxide in yields within the 78%–90% range [1]. This yield range is comparable to that of other substituted pyridines (e.g., 2-methylpyridine, 4-methylpyridine, 2,6-dimethylpyridine) reported in the same study [1].

Synthetic Methodology Process Chemistry N-Oxidation

Lanthanide Complexation Behavior of 2,4-Lutidine N-oxide

2,4-Lutidine-1-oxide (2,4-LutO) forms well-defined complexes with lanthanide perchlorates, with compositions Ln₂(2,4-LutO)₁₃(ClO₄)₆ (Ln = Pr, Nd) and Ln₂(2,4-LutO)₁₅(ClO₄)₆ (Ln = La, Tb, Dy, Ho, Yb) [1]. The complex stoichiometries (13 or 15 ligands per dinuclear unit) are distinct from those of other substituted pyridine N-oxides, reflecting the unique steric and electronic profile of the 2,4-dimethyl substitution pattern [1].

Coordination Chemistry Lanthanide Complexes Ligand Design

High-Impact Application Scenarios for 2,4-Dimethylpyridine 1-oxide


C-H Functionalization in Late-Stage Drug Derivatization

As established by the class-level advantage of pyridine N-oxides in Rh(III)-catalyzed C-H functionalization [4], 2,4-dimethylpyridine 1-oxide can serve as a superior substrate for regioselective C-H activation compared to its parent pyridine. This enables efficient late-stage functionalization of pyridine-containing drug candidates or natural products, accelerating medicinal chemistry workflows and providing access to diverse analogs with minimal synthetic steps. The N-oxide moiety directs C(2)-selective functionalization, which is challenging to achieve with non-oxidized pyridines.

Synthetic Intermediate for Pharmaceutical and Agrochemical Building Blocks

2,4-Dimethylpyridine 1-oxide is a key intermediate in the synthesis of 2-substituted pyridines via regioselective alkylation, alkynylation, or arylation reactions [4]. Its commercial availability at >98% purity [2] and reliable synthetic accessibility in high yields (78%–90%) [3] make it a practical choice for process chemistry applications, including the manufacture of active pharmaceutical ingredients (APIs) and agrochemical actives where the 2,4-dimethylpyridine motif is present or desired.

Lanthanide Separation and Coordination Chemistry Research

The well-defined complexation behavior of 2,4-lutidine N-oxide with lanthanide perchlorates [4] supports its use in fundamental coordination chemistry studies and potential applications in lanthanide separation processes. The distinct stoichiometries observed (13 or 15 ligands per dinuclear unit) suggest that this ligand could be employed to fine-tune extraction selectivity or to construct novel lanthanide-based materials with specific optical or magnetic properties.

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